molecular formula C5H2Br2IN B1401611 2,6-Dibromo-4-iodopyridine CAS No. 1160184-14-4

2,6-Dibromo-4-iodopyridine

Cat. No.: B1401611
CAS No.: 1160184-14-4
M. Wt: 362.79 g/mol
InChI Key: RPLWQERFYBEHLW-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2IN. This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a pyridine ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

2,6-Dibromo-4-iodopyridine has a wide range of applications in scientific research:

Safety and Hazards

When handling 2,6-Dibromo-4-iodopyridine, it’s important to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for 2,6-Dibromo-4-iodopyridine could involve further exploration of its chemical reactions and potential applications. For instance, it can be used in the synthesis of various heterocyclic cores, which are significant for modifying the biological function of various drug-like molecules .

Biochemical Analysis

Biochemical Properties

2,6-Dibromo-4-iodopyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic compounds. The compound’s halogen atoms, bromine and iodine, contribute to its reactivity and ability to form stable complexes with biomolecules. These interactions are essential for the synthesis of pharmaceuticals and other biologically active compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the activity of key enzymes, affecting metabolic pathways and cellular homeostasis. Additionally, this compound has been shown to impact cell proliferation and apoptosis, making it a valuable tool in cancer research and drug development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. Its halogen atoms enable it to form strong bonds with active sites of enzymes, altering their activity and, consequently, the biochemical pathways they regulate. These interactions can lead to changes in gene expression, further influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations in experimental design and interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to adverse effects and toxicity. Studies have identified threshold effects, where the compound’s impact on biological systems becomes significant. Understanding these dosage-dependent effects is crucial for determining safe and effective therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Its interactions with specific enzymes can lead to changes in the production and utilization of key metabolites, highlighting its role in metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in therapeutic applications and ensuring its efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of this compound within cells is critical for its activity and function, as it determines the specific biochemical pathways and processes it can influence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-iodopyridine typically involves halogenation reactions. One common method is the bromination of 4-iodopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced under inert gas conditions to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .

Comparison with Similar Compounds

  • 2,6-Dibromo-4-chloropyridine
  • 2,6-Dibromo-4-fluoropyridine
  • 2,6-Dibromo-4-methylpyridine

Comparison: Compared to its analogs, 2,6-Dibromo-4-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties. The iodine atom’s larger size and higher polarizability compared to chlorine or fluorine make it more suitable for certain types of reactions, such as cross-coupling reactions .

Properties

IUPAC Name

2,6-dibromo-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLWQERFYBEHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856002
Record name 2,6-Dibromo-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160184-14-4
Record name 2,6-Dibromo-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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